molecular formula C20H44Cl2N2 B12700027 2,5-Dimethyl-1-tetradecylpiperazine dihydrochloride CAS No. 109254-78-6

2,5-Dimethyl-1-tetradecylpiperazine dihydrochloride

Cat. No.: B12700027
CAS No.: 109254-78-6
M. Wt: 383.5 g/mol
InChI Key: RKRHSWQRLRSNJV-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-tetradecylpiperazine dihydrochloride is a chemical compound with the molecular formula C20H44Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-tetradecylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. These methods are optimized for high yield and purity, using advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-tetradecylpiperazine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

2,5-Dimethyl-1-tetradecylpiperazine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Piperazine derivatives are known for their use in pharmaceuticals, and this compound is no exception. It is investigated for its potential therapeutic effects.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-tetradecylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, which means they can enhance the activity of the neurotransmitter gamma-aminobutyric acid (GABA). This interaction can lead to various physiological effects, including sedation and muscle relaxation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-1-tetradecylpiperazine dihydrochloride is unique due to its specific substitution pattern and the presence of the tetradecyl group. This structural feature can influence its biological activity and pharmacokinetic properties, making it distinct from other piperazine derivatives .

Properties

CAS No.

109254-78-6

Molecular Formula

C20H44Cl2N2

Molecular Weight

383.5 g/mol

IUPAC Name

2,5-dimethyl-1-tetradecylpiperazine;dihydrochloride

InChI

InChI=1S/C20H42N2.2ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(2)21-17-20(22)3;;/h19-21H,4-18H2,1-3H3;2*1H

InChI Key

RKRHSWQRLRSNJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN1CC(NCC1C)C.Cl.Cl

Origin of Product

United States

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